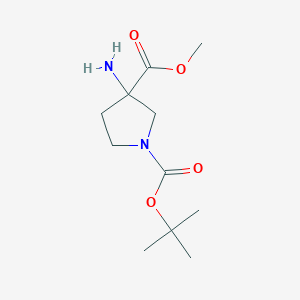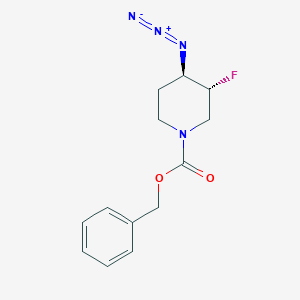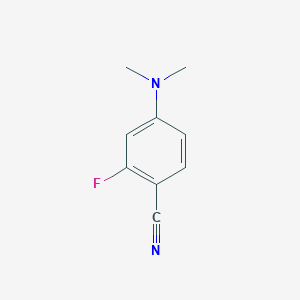![molecular formula C13H9BrClN3O2S B1375007 5-ブロモ-4-クロロ-7-トシル-7H-ピロロ[2,3-d]ピリミジン CAS No. 1143534-78-4](/img/structure/B1375007.png)
5-ブロモ-4-クロロ-7-トシル-7H-ピロロ[2,3-d]ピリミジン
概要
説明
“5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are structurally similar to purine and show a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been a subject of interest in recent years. Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one method, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .科学的研究の応用
抗がん研究
5-ブロモ-4-クロロ-7-トシル-7H-ピロロ[2,3-d]ピリミジン: 誘導体は合成され、抗がん特性について試験されています . これらの化合物は、MCF7(乳がん)、A549(肺がん)、HCT116(大腸がん)など、いくつかのヒトがん細胞株に対してin vitroで有望な結果を示しました。分子ドッキング研究は、これらの誘導体がBcl2抗アポトーシスタンパク質に結合できることを示唆しており、がん治療薬としての可能性を示しています。
分子ドッキング研究
この化合物は、小分子とタンパク質間の相互作用を理解するための分子ドッキング研究において重要な試薬として役立ちます . これは、結合親和性と作用機序を理解することが、創薬プロセスを大幅に迅速化できる、新規薬剤の設計において特に重要です。
免疫調節薬の合成
5-ブロモ-4-クロロ-7-トシル-7H-ピロロ[2,3-d]ピリミジン: は、トファシチニブなどの免疫抑制薬の合成に使用されています . トファシチニブは、選択的なヤヌスキナーゼ3阻害剤であり、免疫応答を調節することにより、自己免疫疾患の治療に役立ちます。
有機合成
この化合物は、有機合成において重要な中間体です . これは、構造的に多様なさまざまな分子を作成するために使用でき、その後、潜在的な治療用途を持つ新しい化学的実体を開発するために使用できます。
農薬研究
農薬研究では、5-ブロモ-4-クロロ-7-トシル-7H-ピロロ[2,3-d]ピリミジンは、新しい殺虫剤や除草剤を開発するために使用できます . その構造骨格により、害虫や雑草の特定の生物学的標的に作用できる化合物を作り出すことができます。
染料の製造
この化合物は、染料の製造に用途があります . その化学構造は、繊維やインクなど、さまざまな産業用途で使用する特定の特性を持つ染料を製造するために改変できます。
将来の方向性
The future directions in the study of “5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields, such as medicinal chemistry .
作用機序
Target of Action
Similar compounds have been known to inhibit janus kinase 3 (jak3), an enzyme involved in immune response .
Mode of Action
If it does indeed target jak3 like its analogs, it likely binds to the enzyme and inhibits its activity, leading to a decrease in the immune response .
Biochemical Pathways
If it acts as a JAK3 inhibitor, it would affect the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Result of Action
If it acts as a JAK3 inhibitor, it would likely result in a decrease in the immune response .
特性
IUPAC Name |
5-bromo-4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFCWFTAOFDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

